(2E)-2-[(E)-3-[(6Z)-2,4,5,6,8,10-hexamethyl-12-tricyclo[6.3.1.04,11]dodeca-2,6,9-trienyl]-1-hydroxyprop-2-enylidene]-5,6,7,8-tetrahydropyrrolizine-1,3-dione
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Overview
Description
The compound “(2E)-2-[(E)-3-[(6Z)-2,4,5,6,8,10-hexamethyl-12-tricyclo[63104,11]dodeca-2,6,9-trienyl]-1-hydroxyprop-2-enylidene]-5,6,7,8-tetrahydropyrrolizine-1,3-dione” is a complex organic molecule characterized by multiple rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of the tricyclic core, introduction of the hydroxyprop-2-enylidene group, and the construction of the tetrahydropyrrolizine-1,3-dione moiety. Typical reaction conditions may include:
Formation of the tricyclic core: This can be achieved through cyclization reactions involving dienes and dienophiles under thermal or catalytic conditions.
Introduction of the hydroxyprop-2-enylidene group: This step may involve aldol condensation or Wittig reactions to introduce the enylidene functionality.
Construction of the tetrahydropyrrolizine-1,3-dione moiety: This can be synthesized through cyclization reactions involving amines and diketones.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic routes to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The enylidene group can be reduced to form saturated hydrocarbons.
Substitution: Functional groups on the tricyclic core can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NaOH, NH₃).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of substituted tricyclic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes.
Medicine: Potential therapeutic applications due to its unique structural features.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The tricyclic core may interact with enzymes or receptors, while the hydroxyprop-2-enylidene group may participate in hydrogen bonding or other interactions. The tetrahydropyrrolizine-1,3-dione moiety may contribute to the overall stability and reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-[(E)-3-[(6Z)-2,4,5,6,8,10-hexamethyl-12-tricyclo[6.3.1.04,11]dodeca-2,6,9-trienyl]-1-hydroxyprop-2-enylidene]-5,6,7,8-tetrahydropyrrolizine-1,3-dione: Similar in structure but may have different functional groups or substituents.
Tricyclic compounds: Compounds with similar tricyclic cores but different side chains or functional groups.
Tetrahydropyrrolizine derivatives: Compounds with similar tetrahydropyrrolizine moieties but different core structures.
Uniqueness
The uniqueness of the compound lies in its combination of a tricyclic core, hydroxyprop-2-enylidene group, and tetrahydropyrrolizine-1,3-dione moiety. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C28H35NO3 |
---|---|
Molecular Weight |
433.6 g/mol |
IUPAC Name |
(2E)-2-[(E)-3-[(6Z)-2,4,5,6,8,10-hexamethyl-12-tricyclo[6.3.1.04,11]dodeca-2,6,9-trienyl]-1-hydroxyprop-2-enylidene]-5,6,7,8-tetrahydropyrrolizine-1,3-dione |
InChI |
InChI=1S/C28H35NO3/c1-15-12-27(5)13-17(3)24-22(16(2)14-28(24,6)18(15)4)19(27)9-10-21(30)23-25(31)20-8-7-11-29(20)26(23)32/h9-10,12-14,18-20,22,24,30H,7-8,11H2,1-6H3/b10-9+,15-12-,23-21+ |
InChI Key |
WDPIULZTNJKEMP-DZUXDZSKSA-N |
Isomeric SMILES |
CC1/C(=C\C2(C=C(C3C1(C=C(C3C2/C=C/C(=C\4/C(=O)C5CCCN5C4=O)/O)C)C)C)C)/C |
Canonical SMILES |
CC1C(=CC2(C=C(C3C1(C=C(C3C2C=CC(=C4C(=O)C5CCCN5C4=O)O)C)C)C)C)C |
Origin of Product |
United States |
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